tert-butyl 5-amino-8-chloro-1,2,3,4-tetrahydroisoquinoline-2-carboxylate
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Overview
Description
Tert-butyl 5-amino-8-chloro-1,2,3,4-tetrahydroisoquinoline-2-carboxylate is a synthetic organic compound that belongs to the class of tetrahydroisoquinolines This compound is characterized by the presence of a tert-butyl ester group, an amino group, and a chloro substituent on the isoquinoline ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 5-amino-8-chloro-1,2,3,4-tetrahydroisoquinoline-2-carboxylate typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Isoquinoline Core: The isoquinoline core can be synthesized through a Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst.
Introduction of the Chloro Group: Chlorination of the isoquinoline core can be achieved using reagents such as thionyl chloride or phosphorus pentachloride.
Esterification: The final step involves the esterification of the carboxylic acid group with tert-butyl alcohol in the presence of an acid catalyst like sulfuric acid or a dehydrating agent like dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 5-amino-8-chloro-1,2,3,4-tetrahydroisoquinoline-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives using oxidizing agents like hydrogen peroxide or nitric acid.
Reduction: The chloro group can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The chloro group can be substituted with other nucleophiles like amines, thiols, or alkoxides under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, nitric acid, and other oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution: Amines, thiols, alkoxides, often in the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products
Oxidation: Nitroso or nitro derivatives.
Reduction: Dechlorinated isoquinoline derivatives.
Substitution: Amino, thio, or alkoxy-substituted isoquinoline derivatives.
Scientific Research Applications
Tert-butyl 5-amino-8-chloro-1,2,3,4-tetrahydroisoquinoline-2-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocycles.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new pharmaceuticals targeting various diseases.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of tert-butyl 5-amino-8-chloro-1,2,3,4-tetrahydroisoquinoline-2-carboxylate depends on its interaction with biological targets. It may act by binding to specific enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary based on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 5-amino-8-bromo-1,2,3,4-tetrahydroisoquinoline-2-carboxylate
- Tert-butyl 5-amino-8-fluoro-1,2,3,4-tetrahydroisoquinoline-2-carboxylate
- Tert-butyl 5-amino-8-methyl-1,2,3,4-tetrahydroisoquinoline-2-carboxylate
Uniqueness
Tert-butyl 5-amino-8-chloro-1,2,3,4-tetrahydroisoquinoline-2-carboxylate is unique due to the presence of the chloro substituent, which can influence its reactivity and biological activity. The chloro group can participate in various chemical reactions, making this compound versatile for synthetic applications. Additionally, the combination of the tert-butyl ester and amino groups provides opportunities for further functionalization and derivatization.
Properties
CAS No. |
1639149-78-2 |
---|---|
Molecular Formula |
C14H19ClN2O2 |
Molecular Weight |
282.8 |
Purity |
95 |
Origin of Product |
United States |
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